

Biochemical Composition of Polysaccharide-K: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Krestin*

Cat. No.: *B1180457*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide-K (PSK), also known as **Krestin®**, is a protein-bound polysaccharide extracted from the mycelium of the medicinal mushroom *Trametes versicolor* (formerly *Coriolus versicolor*). It has been widely used in Japan and other countries as an adjuvant in cancer therapy.^{[1][2]} This technical guide provides an in-depth overview of the biochemical composition of PSK, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.

Biochemical Composition

PSK is a complex macromolecule with a significant protein component covalently bound to a polysaccharide backbone. Its biological activity is attributed to this unique proteoglycan structure. The overall composition can vary depending on the strain of *T. versicolor* and the extraction and purification methods employed.

Gross Composition

The primary components of PSK are carbohydrates and protein, with minor amounts of other substances.

Component	Content (%)	Reference(s)
Polysaccharide	62 - 82%	[1]
Protein	18 - 38%	[1]

Polysaccharide Moiety

The polysaccharide component of PSK is predominantly a β -glucan.[2] The main chain consists of β -1,4 glycosidic linkages with side chains attached via β -1,3 and β -1,6 linkages.[2] The monosaccharide composition is primarily glucose, with smaller quantities of other sugars.

Monosaccharide	Relative Abundance	Reference(s)
Glucose	Major component	[1]
Mannose	Minor component	[3]
Xylose	Minor component	[3]
Galactose	Minor component	[3]
Fucose	Minor component	[3]
Fructose	Minor component	[3]

Note: The precise molar ratios of the minor monosaccharides can vary between different preparations of PSK.

Protein Moiety

The protein component of PSK is rich in acidic amino acids, particularly aspartic acid and glutamic acid. It also contains a variety of neutral and basic amino acids.

Amino Acid Type	Predominant Residues	Reference(s)
Acidic	Aspartic acid, Glutamic acid	[1]
Neutral	Valine, Leucine	[1]
Basic	Lysine, Arginine	[1]

Molecular Weight

The average molecular weight of PSK is reported to be approximately 100,000 Da.[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies for the determination of the biochemical composition of PSK.

Monosaccharide Composition Analysis

This protocol outlines the steps for determining the monosaccharide composition of the polysaccharide moiety of PSK via acid hydrolysis followed by High-Performance Liquid Chromatography (HPLC).

Objective: To hydrolyze the polysaccharide into its constituent monosaccharides and quantify them using HPLC.

Materials:

- Polysaccharide-K sample
- Trifluoroacetic acid (TFA), 2 M
- Methanol
- 1-phenyl-3-methyl-5-pyrazolone (PMP)
- Sodium hydroxide (NaOH), 0.3 M
- Hydrochloric acid (HCl), 0.3 M
- Chloroform
- HPLC system with a C18 column and UV detector
- Monosaccharide standards (glucose, mannose, xylose, galactose, fucose, fructose)

Procedure:

- Hydrolysis:

1. Weigh approximately 10 mg of the dried PSK sample into a screw-cap tube.
2. Add 2 mL of 2 M TFA to the tube.
3. Seal the tube tightly and heat at 120°C for 2 hours in a heating block or oven.
4. After cooling, centrifuge the tube to pellet any insoluble material.
5. Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or in a vacuum concentrator.

- Derivatization with PMP:

1. Dissolve the dried hydrolysate in 200 μ L of deionized water.
2. Add 200 μ L of 0.3 M NaOH and 400 μ L of 0.5 M PMP in methanol.
3. Incubate the mixture at 70°C for 30 minutes.
4. Cool the reaction mixture to room temperature and neutralize by adding 200 μ L of 0.3 M HCl.
5. Extract the PMP-labeled monosaccharides by adding 1 mL of chloroform and vortexing vigorously.
6. Centrifuge to separate the phases and collect the aqueous (upper) phase containing the derivatized monosaccharides.
7. Repeat the chloroform extraction two more times to remove excess PMP.

- HPLC Analysis:

1. Filter the final aqueous phase through a 0.45 μ m syringe filter.
2. Inject an appropriate volume (e.g., 20 μ L) onto a C18 HPLC column.

3. Elute the derivatized monosaccharides using an isocratic mobile phase of phosphate buffer and acetonitrile.
4. Detect the PMP derivatives using a UV detector at a wavelength of 250 nm.[\[4\]](#)
5. Prepare a standard curve using the monosaccharide standards derivatized with PMP in the same manner.
6. Identify and quantify the monosaccharides in the PSK sample by comparing their retention times and peak areas to the standards.

Amino Acid Composition Analysis

This protocol describes the determination of the amino acid composition of the protein moiety of PSK.

Objective: To hydrolyze the protein component into its constituent amino acids and quantify them.

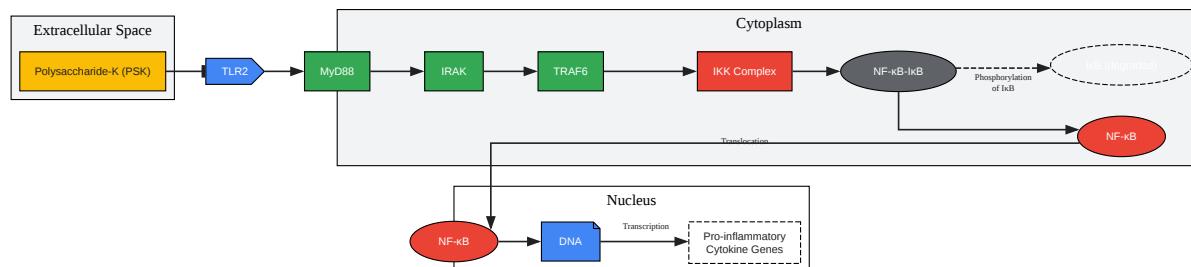
Materials:

- Polysaccharide-K sample
- 6 M Hydrochloric acid (HCl)
- Phenol (optional, to prevent tyrosine degradation)
- Amino acid analyzer or HPLC with a derivatization agent (e.g., phenylisothiocyanate - PITC)
- Amino acid standards

Procedure:

- Acid Hydrolysis:

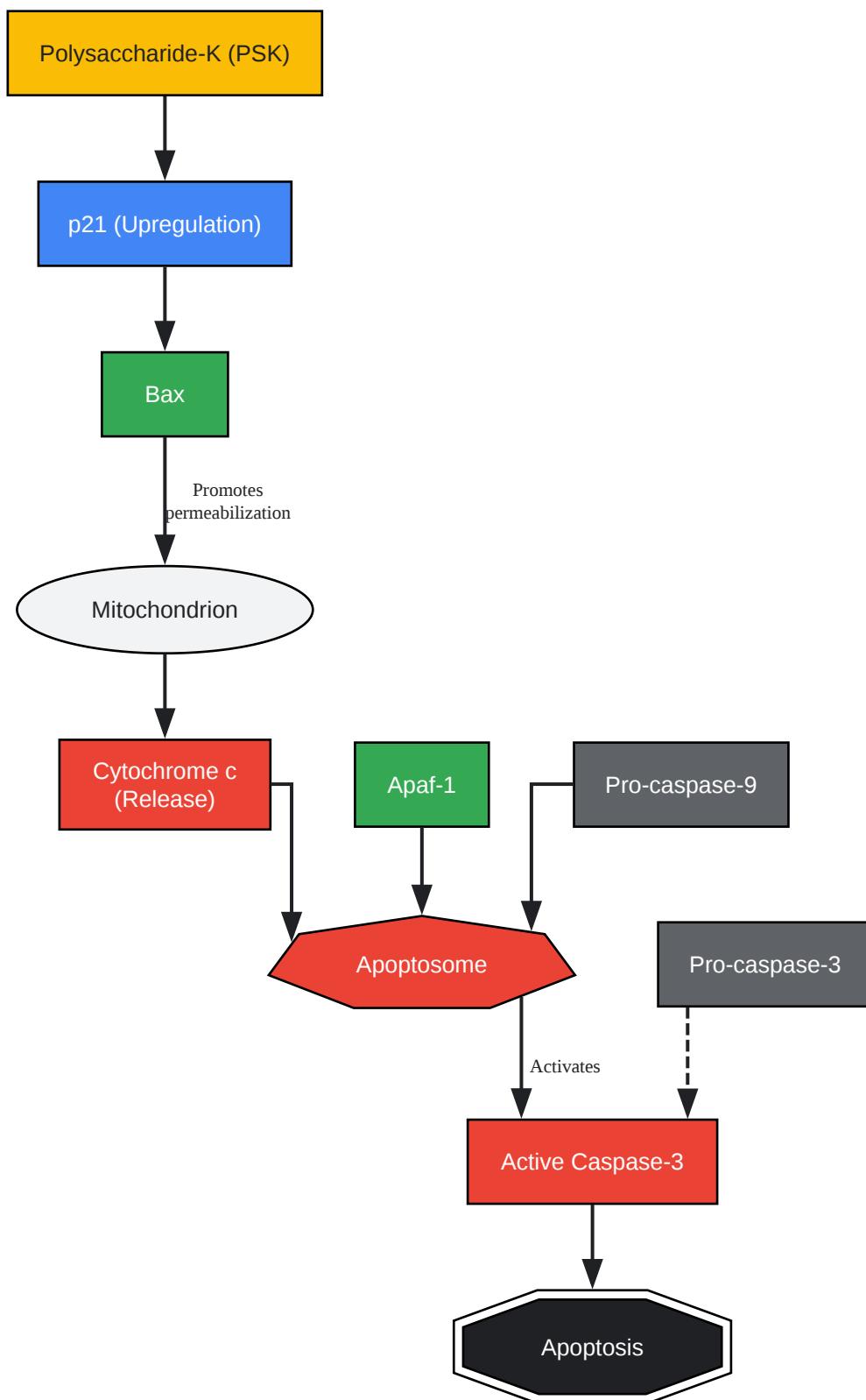
1. Place a known amount of PSK (e.g., 5-10 mg) into a hydrolysis tube.
2. Add 1 mL of 6 M HCl (and a crystal of phenol if desired).


3. Freeze the sample in liquid nitrogen and evacuate the tube to remove oxygen.
 4. Seal the tube under vacuum.
 5. Heat the sealed tube at 110°C for 24 hours.
 6. After hydrolysis, cool the tube and open it carefully.
 7. Dry the sample in a vacuum desiccator over NaOH pellets to remove HCl.
- Analysis:
 1. Resuspend the dried hydrolysate in a suitable buffer (e.g., sodium citrate for ion-exchange chromatography).
 2. Analyze the amino acid composition using an automated amino acid analyzer based on ion-exchange chromatography with post-column ninhydrin derivatization.
 3. Alternatively, use pre-column derivatization with a reagent like PITC followed by reversed-phase HPLC.
 4. Quantify the individual amino acids by comparing the peak areas with those of a standard amino acid mixture.[\[5\]](#)

Signaling Pathways and Mechanisms of Action

PSK exerts its biological effects through the modulation of various cellular signaling pathways, primarily related to the immune system and cell cycle regulation.

Toll-Like Receptor 2 (TLR2) Signaling Pathway


PSK is recognized as a pathogen-associated molecular pattern (PAMP) by Toll-like receptor 2 (TLR2) on immune cells such as macrophages and dendritic cells. This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[\[6\]](#)

[Click to download full resolution via product page](#)

PSK activation of the TLR2/NF-κB signaling pathway.

Induction of p21 and Apoptosis

PSK has been shown to have direct anti-tumor effects by inducing cell cycle arrest and apoptosis. One key mechanism is the upregulation of the cyclin-dependent kinase inhibitor p21. Increased levels of p21 can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[7][8]

[Click to download full resolution via product page](#)

PSK-induced upregulation of p21 and subsequent apoptosis.

Conclusion

Polysaccharide-K is a complex biological response modifier with a well-defined, yet variable, biochemical composition. Its protein-bound β -glucan structure is central to its immunomodulatory and anti-tumor activities. The detailed protocols provided in this guide offer a framework for the consistent and accurate analysis of PSK's composition. Furthermore, the elucidation of its signaling pathways, such as the activation of TLR2 and the induction of p21-mediated apoptosis, provides a deeper understanding of its mechanisms of action, which is crucial for ongoing research and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Can polysaccharide K improve therapeutic efficacy and safety in gastrointestinal cancer? a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysaccharide-K - Wikipedia [en.wikipedia.org]
- 3. Identification and Analysis of Anticancer Therapeutic Targets from the Polysaccharide Krestin (PSK) and Polysaccharopeptide (PSP) Using Inverse Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Monosaccharide Composition of Polysaccharides from Okra by Pre-column Derivatization High Performance Liquid Chromatography [spkx.net.cn]
- 5. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysaccharide-K (PSK) increases p21(WAF/Cip1) and promotes apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biochemical Composition of Polysaccharide-K: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1180457#biochemical-composition-of-polysaccharide-k>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com